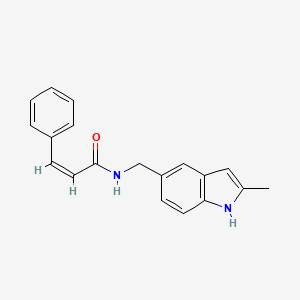

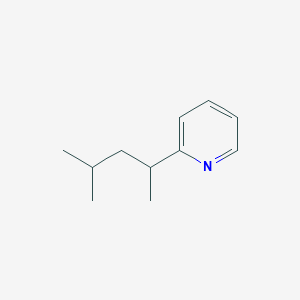

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide” is a chemical compound that contains an indole group. Indoles are aromatic heterocyclic structures consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The therapeutic potential of indole-containing small molecules has been reported, based on their various pharmacological activities .

Mécanisme D'action

Target of Action

The primary target of this compound is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . The AP is a key contributor to the pathogenesis of several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .

Mode of Action

The compound interacts with FB, which is integral to the formation of C3 and C5 convertase .

Biochemical Pathways

The compound affects the AP of the complement system, which is involved in the body’s immune response . By inhibiting FB, the compound prevents the formation of C3 and C5 convertase, thereby disrupting the AP .

Pharmacokinetics

It is noted that the compound is being evaluated clinically in several diverse ap mediated indications , suggesting that it has been found to have acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The inhibition of FB by the compound disrupts the AP, potentially alleviating the symptoms of diseases mediated by this pathway . This includes conditions such as age-related macular degeneration, PNH, aHUS, and various glomerular diseases .

Action Environment

As the compound is being evaluated in clinical trials , it can be inferred that its action is likely to be influenced by factors such as the patient’s health status, the presence of other medications, and individual genetic variations.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide is its potential use as a chemical probe for studying the function of specific proteins. However, there are also limitations to its use. For example, this compound may have off-target effects on other proteins, leading to potential complications in experimental results.

Orientations Futures

There are many potential future directions for research on (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide. One area of interest is its potential use as a therapeutic agent for certain diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, there is potential for the development of new chemical probes based on this compound for studying the function of other proteins.

In conclusion, this compound is a promising compound for scientific research with potential applications in a variety of fields. While there is still much to be learned about its mechanism of action and effects on cellular processes, the potential for its use as a chemical probe and therapeutic agent make it an exciting area of research for the future.

Méthodes De Synthèse

The synthesis of (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide involves several steps. The starting material is 2-methyl-1H-indole, which is reacted with formaldehyde and hydrogen cyanide to form the corresponding nitrile. The nitrile is then reduced with sodium borohydride to form the corresponding amine. This amine is then reacted with 3-phenylacryloyl chloride to form the final product.

Applications De Recherche Scientifique

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide has been studied for its potential use in a variety of scientific research applications. One of the main areas of interest is its potential use as a chemical probe for studying the function of certain proteins. This compound has been shown to bind to specific proteins and modulate their activity, making it a useful tool for studying their function.

Propriétés

IUPAC Name |

(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-14-11-17-12-16(7-9-18(17)21-14)13-20-19(22)10-8-15-5-3-2-4-6-15/h2-12,21H,13H2,1H3,(H,20,22)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSDXEYQFMJRLG-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532234.png)

![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2532238.png)

![methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2532251.png)